N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
Description
N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a thiazolidinone derivative featuring a 3-bromo-substituted benzylidene moiety at the 5-position of the thiazolidinone core and a nicotinamide group at the 3-position. This compound belongs to the rhodanine class, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The bromine atom at the benzylidene position introduces steric and electronic effects that influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2S2/c17-12-5-1-3-10(7-12)8-13-15(22)20(16(23)24-13)19-14(21)11-4-2-6-18-9-11/h1-9H,(H,19,21)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDMSHVSNWZXRD-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide typically involves a multi-step process. One common method includes the reaction of 3-bromo-benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. Finally, the nicotinamide moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural Modifications in the Benzylidene Moiety
The benzylidene group at the 5-position of the thiazolidinone ring is a critical determinant of bioactivity. Variations in substituents at this position have been extensively studied:
Key Insight: Electron-withdrawing groups (e.g., Br, NO₂, F) generally enhance bioactivity by stabilizing the thiazolidinone core and promoting target engagement. Bromine’s larger atomic radius may offer unique steric effects compared to smaller substituents like fluorine .
Variations in the Amide Side Chain
The nicotinamide group at the 3-position of the thiazolidinone core is another critical region for optimization:
Key Insight : Nicotinamide derivatives balance solubility and target affinity, whereas bulkier side chains (e.g., cyclohexyl) improve specificity but may hinder pharmacokinetics .
Biological Activity
N-[5-(3-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a synthetic compound belonging to the thiazolidinone class, characterized by its unique structural features. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its molecular formula is with a molecular weight of approximately 420.30 g/mol.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although the precise mechanisms remain to be elucidated.
The biological activity of this compound may be attributed to its ability to interact with multiple biological targets, including enzymes involved in cellular signaling pathways. For instance, it may inhibit aldose reductase, an enzyme implicated in diabetic complications and other diseases.
Case Studies and Experimental Findings
Several studies have focused on the synthesis and biological evaluation of related thiazolidinone derivatives, providing insights into structure-activity relationships (SAR). For example:
- Study 1 : A series of thiazolidinone derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.
- Study 2 : Molecular docking studies suggested that this compound binds effectively to the active site of aldose reductase, potentially blocking its activity and leading to reduced cellular damage.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[5-(4-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide | Fluorine substitution | Potentially enhanced anticancer activity |
| N-[5-(3-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide | Chlorine substitution | Moderate antimicrobial activity |
| N-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-y]-nicotinamide | Methoxy group | Increased solubility and bioavailability |
Q & A
Q. Table 1: Structural Analogs and Activity Trends
| Compound Substituents | Biological Activity (IC50, μM) | Source |
|---|---|---|
| 3-Bromo-benzylidene (Target) | 12.3 (HT1080 cells) | |
| 4-Hydroxy-3-methoxybenzylidene | 8.7 (786-O cells) | |
| 2,3-Dimethoxybenzylidene | 15.9 (Caco-2 cells) |
Advanced: What strategies improve the pharmacokinetic profile of this compound?
To enhance solubility and bioavailability:
- Functional group modification : Introduce ionizable groups (e.g., carboxylic acid via propanoate esters) to improve aqueous solubility .
- Prodrug design : Mask polar groups (e.g., ethyl ester derivatives of nicotinamide) for better membrane permeability .
- In vitro ADMET assays : Evaluate metabolic stability (microsomal incubation), plasma protein binding (ultrafiltration), and cytotoxicity (LD50 in fibroblasts) .
Advanced: How can computational methods predict target interactions for this compound?
Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., GSK-3β) or NF-κB, focusing on the thiazolidinone core and bromobenzylidene moiety .
Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns runs in GROMACS) to assess hydrogen bonding with catalytic residues (e.g., Lys85 in GSK-3β) .
QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values of substituents) with bioactivity to guide synthetic optimization .
Advanced: What are the mechanistic implications of its anti-inflammatory activity?
The compound inhibits NF-κB signaling by:
- Direct binding : Thioxo-thiazolidinone interacts with IKKβ, blocking IκB phosphorylation and subsequent NF-κB nuclear translocation .
- Downstream effects : Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine macrophages, validated via ELISA .
Experimental Design : Use LPS-stimulated RAW264.7 cells, Western blot for IκBα degradation, and EMSA for NF-κB DNA binding .
Advanced: How does structural isomerism (Z/E) impact biological activity?
The Z-configuration of the benzylidene group is critical for activity due to:
- Stereoelectronic effects : The Z-isomer aligns the bromo substituent for optimal hydrophobic interactions in enzyme pockets .
- Validation : Compare Z/E mixtures (HPLC-separated) in bioassays. For example, Z-isomers show 5-fold higher potency against Candida albicans than E-forms .
Advanced: What analytical techniques confirm compound purity and stability?
- HPLC : C18 column, acetonitrile/water gradient, UV detection at 254 nm .
- Stability Studies : Monitor decomposition under UV light (photolytic stress) and 40°C/75% RH (ICH guidelines) .
- Spectroscopy : 1H/13C NMR (DMSO-d6) to verify thioxo-thiazolidinone tautomerism; HRMS for molecular ion validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
